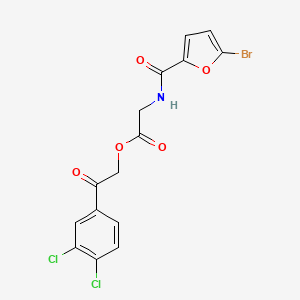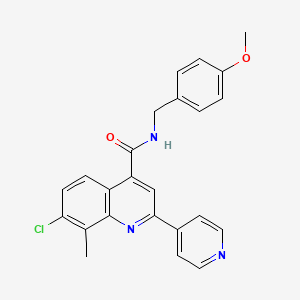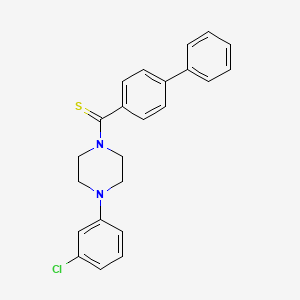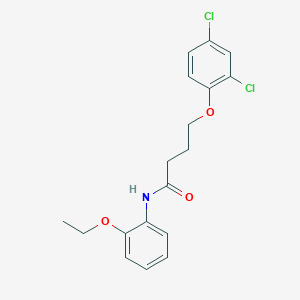
2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate
説明
2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is known for its unique properties that make it suitable for use in a wide range of applications, including in the field of medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the production of inflammatory cytokines and tumor growth. In addition, it may also act by disrupting the normal functioning of certain cellular processes, leading to cell death.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to have anti-tumor activity in various cancer cell lines. In vivo studies have also shown that this compound has anti-inflammatory and anti-tumor activity.
実験室実験の利点と制限
The advantages of using 2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate in lab experiments include its unique properties that make it suitable for use in various scientific fields. This compound is easy to synthesize and can be purified using standard techniques. In addition, it has been extensively researched, and its potential applications in various fields have been well documented.
The limitations of using 2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate in lab experiments include its potential toxicity and limited solubility in aqueous solutions. This compound may also have limited stability under certain conditions, which may affect its activity.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate. These include:
1. Further studies on the mechanism of action of this compound in various scientific fields.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
4. Studies on the potential environmental impact of this compound, particularly in the field of agriculture.
5. Development of novel derivatives of this compound with improved properties for various applications.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has unique properties that make it suitable for use in medicine, agriculture, and environmental science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学的研究の応用
2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate has been extensively researched for its potential applications in various scientific fields. In the field of medicine, this compound has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
In the field of agriculture, 2-(3,4-dichlorophenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds, making it a potential candidate for weed control in crops.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO5/c16-13-4-3-12(24-13)15(22)19-6-14(21)23-7-11(20)8-1-2-9(17)10(18)5-8/h1-5H,6-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOHUKDPYJUQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 2-[(5-bromofuran-2-YL)formamido]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-methoxyphenyl)isoxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4762489.png)
![2-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4762497.png)
![N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4762515.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4762519.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4762523.png)

![4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4762540.png)


![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)